2-Amino-n-(4-iodophenyl)acetamide hydrochloride
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Overview
Description
2-Amino-n-(4-iodophenyl)acetamide hydrochloride is an organic compound with the molecular formula C8H10ClIN2O It is a derivative of acetamide, featuring an amino group and an iodinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-(4-iodophenyl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and glycine.
Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of starting materials.
Controlled heating systems: To ensure consistent reaction conditions.
Automated purification systems: For efficient isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-n-(4-iodophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Scientific Research Applications
2-Amino-n-(4-iodophenyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-n-(4-iodophenyl)acetamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to the presence of the iodinated phenyl ring.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-n-(4-bromophenyl)acetamide hydrochloride
- 2-Amino-n-(4-chlorophenyl)acetamide hydrochloride
- 2-Amino-n-(4-fluorophenyl)acetamide hydrochloride
Uniqueness
2-Amino-n-(4-iodophenyl)acetamide hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets more effectively.
Properties
IUPAC Name |
2-amino-N-(4-iodophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHKARYJIVKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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